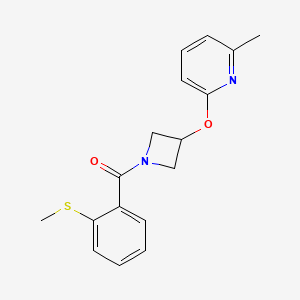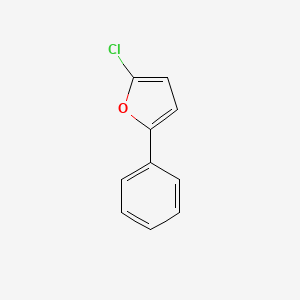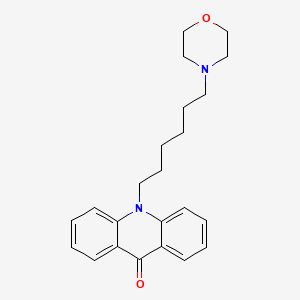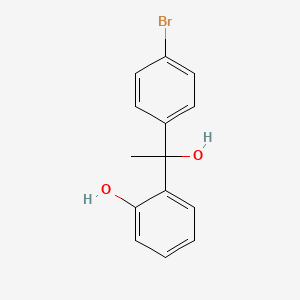![molecular formula C12H21NO3 B14133769 5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one CAS No. 88735-27-7](/img/structure/B14133769.png)
5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of a morpholine ring attached to an oxolane ring, which is further substituted with dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one typically involves the reaction of morpholine with a suitable oxolane precursor under controlled conditions. One common method involves the use of dimethyl oxalate and morpholine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7-one
- 5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one
Uniqueness
5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one is unique due to its specific substitution pattern and the presence of both morpholine and oxolane rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88735-27-7 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5,5-dimethyl-3-(2-morpholin-4-ylethyl)oxolan-2-one |
InChI |
InChI=1S/C12H21NO3/c1-12(2)9-10(11(14)16-12)3-4-13-5-7-15-8-6-13/h10H,3-9H2,1-2H3 |
InChI Key |
FCHSKMGBOJYMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)CCN2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)



![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14133731.png)




